molecular formula C15H14OS2 B2791741 1,3-Bis(phenylsulfanyl)acetone CAS No. 35737-59-8

1,3-Bis(phenylsulfanyl)acetone

Cat. No.: B2791741
CAS No.: 35737-59-8
M. Wt: 274.4
InChI Key: ABISMPXQXBJJIN-UHFFFAOYSA-N
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Description

1,3-Bis(phenylsulfanyl)acetone is an organic compound with the molecular formula C15H14OS2 It is characterized by the presence of two phenylsulfanyl groups attached to an acetone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(phenylsulfanyl)acetone can be synthesized through several methods. One common approach involves the reaction of acetone with thiophenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of thiophenol on the carbonyl carbon of acetone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(phenylsulfanyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.

Scientific Research Applications

1,3-Bis(phenylsulfanyl)acetone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(phenylsulfanyl)acetone involves its interaction with various molecular targets. The phenylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(phenylsulfanyl)propan-2-one: Similar structure but with a different backbone.

    1,3-Bis(phenylsulfanyl)ethane: Lacks the carbonyl group present in 1,3-Bis(phenylsulfanyl)acetone.

    1,3-Bis(phenylsulfanyl)benzene: Contains a benzene ring instead of an acetone backbone.

Uniqueness

This compound is unique due to its specific combination of phenylsulfanyl groups and an acetone backbone. This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions, making it valuable in various research applications.

Properties

IUPAC Name

1,3-bis(phenylsulfanyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABISMPXQXBJJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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